molecular formula C19H22O3 B152326 Deoxyneocryptotanshinone CAS No. 27468-20-8

Deoxyneocryptotanshinone

Cat. No. B152326
CAS RN: 27468-20-8
M. Wt: 298.4 g/mol
InChI Key: UPLOJIODCUTBOZ-UHFFFAOYSA-N
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Description

Deoxyneocryptotanshinone is a natural tanshinone . It is a high affinity BACE1 (Beta-secretase) inhibitor with an IC50 value of 11.53 μM . It also shows a promising dose-dependent inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 133.5 μM .


Synthesis Analysis

The synthesis of Deoxyneocryptotanshinone involves the tanshinone biosynthetic pathway in Salvia miltiorrhiza . An in vitro assay revealed that it could catalyze the hydroxylation of four para-quinone-type tanshinones, namely neocryptotanshinone, deoxyneocryptotanshinone, and danshenxinkuns A and B .


Chemical Reactions Analysis

Deoxyneocryptotanshinone is involved in the hydroxylation of four para-quinone-type tanshinones . This process is catalyzed by CYP81C16, a member of the CYP71 clan, identified in S. miltiorrhiza .

Scientific Research Applications

Hypolipidemic Mechanism in Traditional Chinese Medicine

  • Summary of Application : Deoxyneocryptotanshinone is one of the compounds found in the Dan Tian Jiang Zhi (DTJZ) pill, a traditional treatment for high blood lipid levels in China . The DTJZ pill consists of seven herbal medicines, including Radix Salviae which contains Deoxyneocryptotanshinone .
  • Methods of Application : A network pharmacology-based strategy was used to predict the active ingredients, potential targets, signaling pathways, and investigate the mechanisms of action of DTJZ pill for the treatment of lowering blood lipids .
  • Results : The study found that Deoxyneocryptotanshinone, along with other compounds, could regulate blood lipid levels by participating in the adipocytokine signaling pathway .

Tanshinone Biosynthetic Pathway

  • Summary of Application : Deoxyneocryptotanshinone is involved in the tanshinone biosynthetic pathway in Salvia miltiorrhiza .
  • Methods of Application : In vitro assays were used to characterize the function of CYP81C16, a cytochrome P450 enzyme involved in the tanshinone biosynthetic pathway .
  • Results : The study revealed that CYP81C16 could catalyze the hydroxylation of four para-quinone-type tanshinones, including Deoxyneocryptotanshinone .

Cytotoxic Activity

  • Summary of Application : Deoxyneocryptotanshinone is a para-quinone abietane diterpenoid with cytotoxic activity .
  • Methods of Application : The compound was isolated from S. miltiorrhiza and its cytotoxic effects were investigated .
  • Results : The study found that Deoxyneocryptotanshinone exhibited cytotoxic activity .

Safety And Hazards

The safety data sheet of Deoxyneocryptotanshinone suggests ensuring adequate ventilation and providing accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended .

properties

IUPAC Name

1-hydroxy-8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-10(2)14-16(20)12-7-8-13-11(6-5-9-19(13,3)4)15(12)18(22)17(14)21/h7-8,10,20H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLOJIODCUTBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxyneocryptotanshinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyneocryptotanshinone
Reactant of Route 2
Deoxyneocryptotanshinone
Reactant of Route 3
Deoxyneocryptotanshinone
Reactant of Route 4
Deoxyneocryptotanshinone
Reactant of Route 5
Deoxyneocryptotanshinone
Reactant of Route 6
Deoxyneocryptotanshinone

Citations

For This Compound
133
Citations
REN Li, LUO Linglong, HU Zhimin, MA Ying… - Chinese Journal of …, 2023 - cjnmcpu.com
… the transformation of deoxyneocryptotanshinone, danshenxinkuns A … the transformation of deoxyneocryptotanshinone to produce … , neocryptotanshinone, deoxyneocryptotanshinone, …
Number of citations: 0 www.cjnmcpu.com
C Niu, P Zhang, L Zhang, D Lin, H Lai, D Xiao, Y Liu… - Medicine, 2023 - journals.lww.com
… of molecular docking showed that tanshinone IIA, dihydrotanshinlactone, dan-shexinkum d, 2-isopropyl-8-methylphenanthrene-3,4-dione, miltionone I, deoxyneocryptotanshinone, …
Number of citations: 6 journals.lww.com
DH Kim, P Paudel, T Yu, TM Ngo, JA Kim… - Chemico-Biological …, 2017 - Elsevier
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator that plays an important role in many signaling pathways, especially those associated with insulin resistance. In this …
Number of citations: 34 www.sciencedirect.com
T Yu, P Paudel, SH Seong, JA Kim, HA Jung… - … Biology and Chemistry, 2018 - Elsevier
… 2D ligand interaction diagram of BACE1 inhibition by deoxyneocryptotanshinone (1) (D), … 2D ligand interaction diagram of BACE1 inhibition by deoxyneocryptotanshinone (1) (D), …
Number of citations: 18 www.sciencedirect.com
Y Qi, R Zang, H Lu, Z Wang, Z Ma - Medicinal Chemistry Research, 2020 - Springer
… Meanwhile, the Cryptotanshinone, 2-isopropyl-8-methylphenanthrene-3,4-dione, and Deoxyneocryptotanshinone are important active ingredients that can interact with a lot of targets. …
Number of citations: 3 link.springer.com
T Yu - 2017 - repository.pknu.ac.kr
… Molecular interaction of the BACE1 active site with deoxyneocryptotanshinone, salvianolic acid A, salvianolic acid B and salvianolic acid C as well as reported inhibitors QUD and TMF....…
Number of citations: 0 repository.pknu.ac.kr
EL AM, S NN - 1992 - pesquisa.bvsalud.org
Fractionation of the antimicrobial petr. extract of Salvia lanigera Poir. roots, afforded two more diterpene quinones deoxyneocryptotanshinone I and 7-oxoroyleanone II. Their structures …
Number of citations: 0 pesquisa.bvsalud.org
F Eghtesadi, M Moridi Farimani… - …, 2016 - springerplus.springeropen.com
The genus Salvia is a rich source of structurally diverse terpenoids. Different species of the Salvia have been used in folk medicine of Iran and therefore attracted the attention of …
Number of citations: 10 springerplus.springeropen.com
P Paudel, CH Park, HA Jung, T Yokozawa… - Drug Discoveries & …, 2020 - jstage.jst.go.jp
… Among the tested compounds, deoxyneocryptotanshinone and salvianolic acid C exhibited mixed modes of BACE1 inhibition with IC50 values of 11.53 ± 1.13 and 9.18 ± 0.03 μM, …
Number of citations: 6 www.jstage.jst.go.jp
L Zhang, L Han, X Wang, Y Wei, J Zheng… - Bioscience …, 2021 - portlandpress.com
The mechanisms underlying the therapeutic effect of Salvia miltiorrhiza (SM) on diabetic nephropathy (DN) were examined using a systematic network pharmacology approach and …
Number of citations: 50 portlandpress.com

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